molecular formula C7H4ClNO B169180 3-Chloro-2-hydroxybenzonitrile CAS No. 13073-27-3

3-Chloro-2-hydroxybenzonitrile

Cat. No. B169180
CAS RN: 13073-27-3
M. Wt: 153.56 g/mol
InChI Key: KAICFSLMBPZUME-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzonitrile is a research chemical used in the preparation of (3-cyanophenoxy)pyrazoles as non-nucleoside HIV reverse transcriptase inhibitors . Its molecular formula is C7H4ClNO .


Synthesis Analysis

The synthesis of 3-Chloro-2-hydroxybenzonitrile involves several steps. One method involves the use of formaldehyde and 2-monochlorophenol with triethylamine and magnesium chloride in tetrahydrofuran. This is followed by a reaction with ammonium hydroxide, and finally with ortho-iodoxybenzoic acid . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 100℃ for 15 hours .


Molecular Structure Analysis

The molecular weight of 3-Chloro-2-hydroxybenzonitrile is 153.57 . The InChI key is KAICFSLMBPZUME-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-hydroxybenzonitrile are complex and involve multiple steps. For example, one reaction involves hydrolysis, while another involves a reaction with sodium azide, chloroform, and sulfuric acid .


Physical And Chemical Properties Analysis

3-Chloro-2-hydroxybenzonitrile is a solid at room temperature . It has a molecular weight of 153.57 .

Scientific Research Applications

Photochemical Studies

3-Chloro-2-hydroxybenzonitrile has been studied in photochemical reactions. For example, Bonnichon et al. (1999) explored the photochemistry of chlorinated hydroxybenzonitriles, focusing on the detection and identification of transient carbene species and their reactions in different solutions (Bonnichon et al., 1999).

Herbicide Photodegradation

Kochany et al. (1990) investigated the photodegradation of bromoxynil (a herbicide closely related to 3-Chloro-2-hydroxybenzonitrile) in aqueous solutions with ultraviolet radiation, revealing insights into environmental behavior of similar compounds (Kochany et al., 1990).

Crystallography and Structure Analysis

Britton (2006) conducted a study on the crystal structures of halogenated hydroxybenzonitriles, providing valuable information on the molecular arrangement and interactions of these compounds (Britton, 2006).

Electrochemical Reduction

Sokolová et al. (2008) explored the electrochemical reduction mechanism of various halogenated hydroxybenzonitriles, which can be vital for understanding the chemical behavior and potential applications of 3-Chloro-2-hydroxybenzonitrile (Sokolová et al., 2008).

Synthesis Studies

Research on the synthesis of related compounds, such as by Wu Guo-qiang (2010), can offer insights into the chemical processes and potential industrial applications of 3-Chloro-2-hydroxybenzonitrile (Wu Guo-qiang, 2010).

Novel Synthesis Methods

Chen et al. (2017) developed a novel method for transforming hydroxybenzonitriles, which could be relevant for innovative approaches to manipulating compounds like 3-Chloro-2-hydroxybenzonitrile (Chen et al., 2017).

Environmental Impact and Biodegradation

Studies like that by Cupples et al. (2005) on the biodegradation of halogenated hydroxybenzonitriles by bacteria have implications for understanding the environmental impact and degradation pathways of 3-Chloro-2-hydroxybenzonitrile (Cupples et al., 2005).

Spectroscopy and Molecular Analysis

Research by Sert et al. (2013) on vibrational analysis of chlorinated benzonitriles can provide deeper understanding of the molecular characteristics of 3-Chloro-2-hydroxybenzonitrile (Sert et al., 2013).

Safety and Hazards

3-Chloro-2-hydroxybenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

3-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICFSLMBPZUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499459
Record name 3-Chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxybenzonitrile

CAS RN

13073-27-3
Record name 3-Chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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